molecular formula C20H13N2NaO4S B13407014 Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate CAS No. 5850-93-1

Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate

Cat. No.: B13407014
CAS No.: 5850-93-1
M. Wt: 400.4 g/mol
InChI Key: XNQZZTFTKVKXOR-UHFFFAOYSA-M
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Description

Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate (CAS 5850-93-1), commercially known as Acid Red 141 or Red AR, is an azo dye characterized by a naphthalene backbone substituted with a hydroxyl group, an azo (-N=N-) linkage, and a sulfonate (-SO₃⁻Na⁺) group. The compound is synthesized via diazotization of an aromatic amine followed by coupling with a naphthol derivative, a standard method for azo dye production . Its molecular formula is C₂₀H₁₃N₂NaO₄S, with a molecular weight of 400.38 g/mol and a density of 1.42 g/cm³ .

Acid Red 141 exhibits strong fluorescence under specific wavelengths, attributed to the extended π-conjugation system of the naphthalene rings and the electron-donating hydroxyl group . It is primarily used as a colorant in cosmetics (e.g., rinse-off products) and textiles, though regulatory restrictions apply to eye products in the EU . Its sodium sulfonate group enhances water solubility, making it suitable for aqueous dyeing processes .

Properties

CAS No.

5850-93-1

Molecular Formula

C20H13N2NaO4S

Molecular Weight

400.4 g/mol

IUPAC Name

sodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H14N2O4S.Na/c23-18-12-11-13-5-1-2-6-14(13)20(18)22-21-17-9-3-8-16-15(17)7-4-10-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1

InChI Key

XNQZZTFTKVKXOR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC4=C3C=CC=C4S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Table 1: Reaction Parameters and Outcomes

Parameter Diazotization Coupling
Temperature 0–5°C 20–25°C
pH 1–2 (acidic) 8–10 (alkaline)
Key Reagents NaNO₂, HCl 2-Naphthol, NaOH
Reaction Time 30–60 minutes 2–4 hours
Yield (Reported) >90% 85–90%

Post-Synthesis Processing

The crude product is purified through:

  • Precipitation : Adjust pH to neutrality, inducing crystallization.
  • Filtration and Washing : Use ethanol or brine to remove unreacted precursors.
  • Drying : Vacuum drying at 60–80°C yields a fine red powder.

Analytical and Performance Data

Table 2: Fastness Properties of Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate

Property Rating (ISO Scale 1–5)
Light Fastness 2–3
Wash Fastness (Soaping) 1–2
Perspiration Fastness 1–3
Seawater Resistance 2–3

Key Characteristics:

Chemical Reactions Analysis

Types of Reactions: Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The mechanism of action of Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate primarily involves its ability to interact with various molecular targets through its azo group and aromatic rings. The compound can form complexes with metal ions, which can alter its color and other properties. Additionally, its interaction with biological molecules can lead to changes in their structure and function, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • Pigment Red 49 Series (C.I. 15630) :

    • Pigment Red 49:1 (CAS 1103-38-4) and 49:2 (CAS 1103-39-5) are calcium and barium salts of 2-(2-hydroxy-1-naphthylazo)-1-naphthalenesulfonic acid. Unlike Acid Red 141, these are insoluble metal complexes, which improve lightfastness and thermal stability for use in inks and coatings .
    • Key Difference : The replacement of sodium with divalent cations (Ca²⁺, Ba²⁺) reduces solubility but enhances pigment stability .
  • Sodium 2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate (C.I. 15630) :

    • This positional isomer of Acid Red 141 has the sulfonate group at the 1-position of the naphthalene ring instead of the 5-position. The altered substitution pattern shifts its absorption spectrum, resulting in a deeper red hue .
  • Disodium 4-hydroxy-3-((6-sulphonato-2-naphthyl)azo)naphthalenesulphonate :

    • Features dual sulfonate groups and an additional hydroxyl group, increasing polarity and water solubility. The extra substituents also modify fluorescence properties compared to Acid Red 141 .

Physical and Chemical Properties

Property Acid Red 141 Pigment Red 49:2 Sodium 2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate
Solubility Water-soluble Insoluble in water Water-soluble
Molecular Weight 400.38 g/mol 822.96 g/mol ~400 g/mol (estimated)
λmax (Absorption) ~500 nm (aqueous) ~520 nm (solid state) ~510 nm (aqueous)
Fluorescence Strong at 445 nm Non-fluorescent Moderate fluorescence

Application Differences

  • Acid Red 141: Used in cosmetics (non-eye products) and textiles due to its solubility and bright red color .
  • Pigment Red 49:2 : Employed in printing inks and coatings where insolubility and weather resistance are critical .
  • Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate (C.I. 15510) : Restricted to rinse-off cosmetics, reflecting stricter safety profiles .

Stability and Environmental Impact

  • Photostability : Acid Red 141 undergoes moderate photodegradation under UV light, similar to other azo dyes, but less than phenylazo derivatives .
  • Thermal Stability : Pigment Red 49:2 (calcium salt) exhibits superior thermal stability (>300°C) compared to Acid Red 141 (<250°C) due to its metal complex structure .
  • Regulatory Status : Acid Red 141 is approved in cosmetics with usage limits, while some analogues (e.g., barium salts) face stricter regulations due to toxicity concerns .

Biological Activity

Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate (often referred to as "Sodium 5-[(2-Hydroxy-Naphthyl)Azo]Naphthalene Sulfonate") is an azo dye commonly used in various industrial applications, including textiles and food. Recent studies have highlighted its potential biological activities, including antimicrobial, antioxidant, and cytotoxic effects. This article reviews the biological activity of this compound, emphasizing its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be depicted as follows:

  • Chemical Formula : C₁₄H₁₁N₃NaO₃S
  • Molecular Weight : 315.31 g/mol

The presence of the azo group (-N=N-) and the naphthalene sulfonate moiety contributes to its unique properties and biological activities.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Salmonella typhimurium30 µg/mL

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The following table summarizes key findings:

Assay TypeIC50 Value (µM)Reference
DPPH Radical Scavenging15 µM
ABTS Radical Scavenging10 µM

These results suggest that the compound may play a protective role in biological systems exposed to oxidative damage.

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cells, particularly in breast cancer and leukemia models:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)20 µM
HL-60 (Leukemia)15 µM

Mechanistic studies suggest that the cytotoxic effects may be mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load when treated with concentrations above the MIC, highlighting its potential as an alternative treatment for infections caused by resistant strains.
  • Case Study on Antioxidant Properties : In a study by Johnson et al. (2022), the antioxidant capacity of this compound was assessed in a rat model subjected to oxidative stress induced by a high-fat diet. The compound significantly reduced markers of oxidative damage in liver tissues, suggesting a protective effect against diet-induced oxidative stress.
  • Case Study on Cytotoxicity : Research by Lee et al. (2023) explored the cytotoxic effects of this compound on human breast cancer cells. The study found that treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the standard synthetic routes for Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate, and how can reaction conditions be optimized for purity?

The compound is synthesized via diazo coupling between 2-hydroxynaphthylamine and naphthalenesulfonic acid derivatives. Optimization involves pH control (5–7), temperature (0–5°C for diazotization), and stoichiometric ratios (1:1.05 for amine:nitrite). Post-synthesis purification often employs recrystallization from ethanol-water mixtures to remove unreacted intermediates .

Q. How is the structural integrity of this azo dye validated in experimental settings?

Characterization relies on:

  • FT-IR spectroscopy : Detection of azo (–N=N–) stretches at 1450–1600 cm⁻¹ and sulfonate (–SO₃⁻) peaks near 1040 cm⁻¹ .
  • UV-Vis spectroscopy : π→π* transitions in the visible range (λₘₐₓ ~450–550 nm), with molar absorptivity >10⁴ L·mol⁻¹·cm⁻¹ .
  • Elemental analysis : Confirmation of C, H, N, and S content within ±0.3% of theoretical values .

Q. What role does pH play in stabilizing this compound in aqueous solutions?

Stability is pH-dependent due to protonation/deprotonation of hydroxyl and sulfonate groups. At pH 7–9, the compound exhibits maximal stability (half-life >6 months), while acidic conditions (pH <3) promote azo bond cleavage. Buffered systems (e.g., phosphate or borate) are recommended for long-term storage .

Advanced Research Questions

Q. How do metal ions (e.g., Zn²⁺, Cr³⁺) interact with this azo ligand, and what methodologies quantify binding constants?

The ligand forms 1:2 (metal:ligand) complexes via hydroxyl and azo groups, confirmed by:

  • Job’s method : Identifies stoichiometry via absorbance maxima shifts.
  • Benesi-Hildebrand plots : Calculate stability constants (logβ ~8–12) .
  • Electrochemical techniques : Cyclic voltammetry reveals redox-active metal centers (e.g., Cr³⁺/Cr²⁺ at −0.45 V vs. SCE) .

Q. What computational approaches predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models:

  • HOMO-LUMO gaps (~3.5 eV), correlating with UV-Vis absorption.
  • Charge distribution on sulfonate groups, explaining solubility and ionic interactions .

Q. How does the compound behave under oxidative/reductive conditions, and what analytical techniques track degradation pathways?

  • Oxidation : Hydrogen peroxide (H₂O₂) cleaves the azo bond, producing naphthoquinones (monitored via HPLC-MS).
  • Reduction : Sodium dithionite (Na₂S₂O₄) generates aromatic amines (e.g., 2-hydroxynaphthylamine), quantified by GC-MS .

Q. What environmental persistence data exist for this dye, and how are ecotoxicological risks assessed?

  • Aerobic degradation : Half-life >60 days in soil, with slow microbial breakdown.
  • Anaerobic conditions : Rapid reduction to carcinogenic amines (e.g., LC₅₀ ~10 mg/L for Daphnia magna) .
  • QSAR models : Predict bioaccumulation factors (log BCF ~2.5) .

Methodological Challenges

Q. What strategies resolve spectral interference when analyzing mixtures containing this compound?

  • Derivative spectroscopy : Eliminates background noise from overlapping peaks.
  • Chemometric tools : Partial Least Squares (PLS) regression deconvolutes UV-Vis spectra in multicomponent systems .

Q. How can the compound’s role in hybrid materials (e.g., nano-cement) be systematically studied?

  • Mechanochemical synthesis : Ball-milling with Portland cement (300–900 m²/kg surface area) forms nano-capsules (20–100 nm) via Ca²⁺-sulfonate crosslinking.
  • SEM-EDS : Maps elemental distribution (Ca, S, Na) to confirm modifier integration .

Q. What advanced techniques characterize its supramolecular interactions in biological systems?

  • Fluorescence quenching : Binds serum albumin (Ksv ~10⁴ M⁻¹) via hydrophobic pockets.
  • Molecular docking : Predicts binding affinities to enzymes (e.g., cytochrome P450) .

Data Contradictions & Validation

  • Conflicting solubility reports : Some studies cite >100 g/L in water, while others note precipitation at >50 g/L. Resolution requires standardized ionic strength buffers (e.g., 0.1 M NaCl) .
  • Divergent DFT vs. experimental band gaps : Hybrid functionals (e.g., CAM-B3LYP) improve agreement with UV-Vis data .

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